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Compound of Interest

Compound Name: Saquayamycin D

Cat. No.: B1681454

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saquayamycin D is a member of the angucycline class of antibiotics, a group of aromatic
polyketides known for their complex molecular structures and significant biological activities.[1]
Isolated from Streptomyces nodosus, Saquayamycin D and its analogs exhibit potent
antibacterial and anticancer properties.[1] Structurally, it is a glycoside of aquayamycin. The
biological activity of saquayamycins, including their potential to inhibit critical signaling
pathways such as the PI3K/AKT pathway, makes them promising candidates for further
investigation in drug development.

This document provides detailed information on the mass spectrometry and nuclear magnetic
resonance (NMR) data for Saquayamycin D, along with standardized protocols for acquiring
this data.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental
composition of Saquayamycin D. The primary ionization method for this class of molecules is
electrospray ionization (ESI), typically yielding protonated molecules or adducts with sodium or
potassium ions.
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Parameter Value
Molecular Formula Ca3Hs0016
Molecular Weight 822.8 g/mol
Exact Mass 822.3099 g/mol
Predicted lon (M+H)* 823.3172 m/z
Predicted lon (M+Na)* 845.2991 m/z
Predicted lon (M+K)™* 861.2731 m/z

NMR Spectroscopy Data

Disclaimer: The following *H and 3C NMR data are inferred from the closely related analog,
Saquayamycin B, due to the limited availability of complete, published datasets for
Saquayamycin D. These values should serve as a reference for spectral interpretation.

Inferred *H NMR Data for Saquayamycin D (500 MHz,
CDCI3)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

Aglycone

4 7.75 d 75

5 7.65 t 75

6 7.25 d 75

11 12.95 s

1-CHs 1.60 s

Sugar Moieties

1 5.40 brs

2'ax 2.20 m

2'eq 2.40 m

3 4.05 m

4 3.60 m

5 4.25 m

6'-CHs 1.30 d 6.0

1 4.85 d 30

2"ax 1.80 m

2"eq 2.10 m

3" 3.80 m

4" 3.50 m

5" 3.95 m

6"-CHs 1.25 d 6.5

1 5.25 d 35

3" 6.05 d 10.0
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Inferred **C NMR Data for Saquayamycin D (125 MHz,
CDCIs)
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Position Chemical Shift (6, ppm)
Aglycone

1 78.0
2 355
3 40.0
4 133.0
4a 115.5
5 136.5
6 119.0
6a 135.0
7 188.0
7a 112.0
8 162.0
9 108.0
10 140.0
11 161.5
11a 110.0
12 182.0
12a 115.0
12b 83.0
1-CHs 25.0

Sugar Moieties

1 101.0

2 38.0
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3 70.0
4' 72.0
5' 68.0
6' 18.0
1" 95.0
2" 37.5
3" 71.0
4" 73.0
5" 69.0
6" 175
1 98.0
2" 143.0
3" 127.0
4" 205.0
5™ 75.0
6" 16.0

Experimental Protocols
Protocol 1: NMR Spectroscopy

This protocol outlines the general procedure for the acquisition of 1D and 2D NMR spectra for
Saquayamycin D.

1. Sample Preparation: a. Weigh approximately 5-10 mg of purified Saquayamycin D. b.
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., chloroform-d, methanol-da, or
DMSO-de). c. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
d. Transfer the solution to a 5 mm NMR tube.
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2. NMR Data Acquisition: a. Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for
optimal resolution. b. Acquire a standard *H NMR spectrum to assess sample purity and
concentration. c. Acquire a 3C NMR spectrum. d. Acquire the following 2D NMR spectra for
structural elucidation:

e COSY (Correlation Spectroscopy): To identify *H-1H spin systems.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly
attached carbons.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between protons and carbons, which is crucial for connecting spin systems and
determining the glycosylation sites.

o NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser
Effect Spectroscopy): To determine the stereochemistry through spatial correlations.

3. Data Processing: a. Process the acquired spectra using appropriate software (e.g.,
MestReNova, TopSpin, or similar). b. Apply Fourier transformation, phase correction, and
baseline correction. c. Calibrate the spectra using the TMS signal (*H and 13C at 0.00 ppm). d.
Integrate the *H NMR signals and analyze the multiplicities and coupling constants. e. Assign
the signals in all spectra to the corresponding atoms in the molecule.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

This protocol describes a general method for obtaining accurate mass data for Saquayamycin
D using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation: a. Prepare a stock solution of Saquayamycin D in a suitable solvent
(e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. b. Dilute the stock solution to a
final concentration of 1-10 pg/mL with the initial mobile phase.

2. LC-MS System and Conditions: a. LC System: A UHPLC system is recommended for good
separation. b. Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um) is suitable. c.
Mobile Phase A: Water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic
acid. e. Gradient: A typical gradient would be to start with 5-10% B, increase to 95-100% B over
10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions. f. Flow
Rate: 0.2-0.4 mL/min. g. Injection Volume: 1-5 uL. h. Mass Spectrometer: A high-resolution
instrument such as an Orbitrap or a Time-of-Flight (TOF) mass spectrometer. i. lonization
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Mode: Electrospray lonization (ESI) in positive mode. j. Scan Range: A range of m/z 150-1200
is appropriate. k. Data Acquisition: Full scan mode.

3. Data Analysis: a. Extract the mass spectrum for the chromatographic peak corresponding to
Saquayamycin D. b. Determine the experimental monoisotopic mass of the most abundant ion
(e.g., [M+H]* or [M+Na]*). c. Compare the experimental mass to the theoretical mass
calculated from the molecular formula (Ca3sHs0016) to confirm the elemental composition. The
mass error should be within 5 ppm.

Biological Activity and Signaling Pathway

Saquayamycins have been shown to exhibit significant cytotoxic activity against various cancer
cell lines. One of the key mechanisms of action is the inhibition of the PISK/AKT signaling
pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its
dysregulation is a hallmark of many cancers. By inhibiting this pathway, saguayamycins can
induce apoptosis (programmed cell death) in cancer cells.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1681454?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681454?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Receptor Tyrosine
Kinase (RTK)

Saquayamycin D

Activates Inhibits

PIP2 —  PTEN
Phosphorylates Dephosphorylates
- » PIP3 *— AKT

Rejcruits &

Activates

p-AKT
(Active)

Activates

Downstream
Effectors
(e.g., mTOR, Bad)

Cell Proliferation,
Survival, and Growth

Click to download full resolution via product page

PI3K/AKT signaling pathway and inhibition by Saquayamycin D.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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